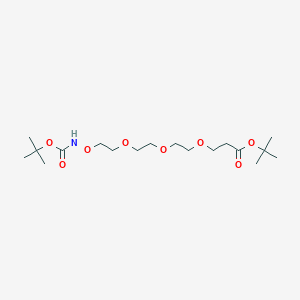

Boc-aminoxy-peg3-t-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO8/c1-17(2,3)26-15(20)7-8-22-9-10-23-11-12-24-13-14-25-19-16(21)27-18(4,5)6/h7-14H2,1-6H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBGRZJSTQVWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCONC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136419 | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807512-44-2 | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc Aminoxy Peg3 T Butyl Ester

Established and Emerging Synthetic Routes to Boc-aminoxy-PEG3-t-butyl ester Precursors

The synthesis of this compound relies on the assembly of three key building blocks: the Boc-protected aminoxy moiety, the PEG3 spacer, and the t-butyl ester group. Established synthetic routes typically involve the sequential coupling of these components.

A common strategy commences with the commercially available triethylene glycol. One terminus of the glycol is first protected, often with a group orthogonal to the final protecting groups, such as a trityl or silyl ether. The remaining hydroxyl group is then functionalized to introduce the t-butyl ester, for example, through reaction with t-butyl bromoacetate in the presence of a strong base. Following the deprotection of the initial protecting group, the resulting terminal hydroxyl is converted into a suitable leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with N-Boc-hydroxylamine to yield the final product.

Emerging strategies focus on improving the efficiency and modularity of the synthesis. One such approach involves the use of pre-functionalized PEG3 synthons that already contain either the aminoxy or the carboxylic acid moiety. For instance, a PEG3 linker with a terminal carboxylic acid and a protected hydroxyl group can be esterified with t-butanol, followed by deprotection and functionalization of the hydroxyl group to introduce the Boc-aminoxy functionality.

Selective Deprotection Strategies for Terminal Functional Groups

A key advantage of this compound is the ability to selectively deprotect either the aminoxy or the carboxylic acid group, enabling directional and step-wise conjugation schemes.

Controlled Removal of the Boc-Protecting Group to Unmask the Aminoxy Moiety

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is labile under acidic conditions. broadpharm.commedchemexpress.com Trifluoroacetic acid (TFA) is commonly employed for the efficient cleavage of the Boc group, typically in a dichloromethane (DCM) solvent system. dcchemicals.com The reaction proceeds rapidly at room temperature, yielding the free aminoxy group as a trifluoroacetate salt.

For substrates sensitive to strong acids, milder conditions can be employed. These include the use of methanesulfonic acid or concentrated sulfuric acid in tert-butyl acetate. researchgate.net The choice of conditions can be critical to prevent the premature cleavage of the t-butyl ester, although the t-butyl ester generally exhibits greater stability to acidic conditions than the N-Boc group.

Table 1: Conditions for Selective Boc Deprotection

| Reagent | Solvent | Temperature | Comments |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, efficient method. |

| Methanesulfonic Acid | t-Butyl Acetate/DCM | Room Temperature | Milder alternative to TFA. researchgate.net |

Acid-Mediated Hydrolysis of the t-Butyl Ester for Carboxylic Acid Generation

The t-butyl ester serves as a robust protecting group for the carboxylic acid, which can also be removed under acidic conditions, albeit typically requiring harsher conditions or specific reagents compared to Boc deprotection. beilstein-journals.org While strong acids like TFA can eventually cleave the t-butyl ester, selective removal in the presence of a Boc group can be challenging due to the similar acid lability of both groups.

A notable method for the selective deprotection of t-butyl esters in the presence of N-Boc groups involves the use of a cerium(III) chloride and sodium iodide system in refluxing acetonitrile. organic-chemistry.org This system acts as a Lewis acid catalyst to facilitate the cleavage of the ester bond while leaving the Boc group intact. organic-chemistry.org This orthogonal deprotection strategy is highly valuable for synthetic routes that require the carboxylic acid to be unmasked before the aminoxy group.

Table 2: Conditions for Selective t-Butyl Ester Deprotection

| Reagent | Solvent | Temperature | Comments |

|---|

Reaction Chemistries of the Unprotected Aminoxy Moiety for Covalent Modification

The deprotected aminoxy group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages. nih.govinterchim.fr This reaction, known as oxime ligation, is a cornerstone of chemoselective bioconjugation due to its high specificity and the stability of the resulting bond under physiological conditions.

The reaction proceeds efficiently under mild acidic conditions (pH 4-5), which facilitate the protonation of the carbonyl group, making it more electrophilic. nih.gov Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844), have been shown to catalyze the reaction, significantly increasing the rate of oxime formation at neutral pH. nih.govresearchgate.net This is particularly advantageous when working with sensitive biomolecules that cannot tolerate acidic conditions. The resulting oxime bond is significantly more stable towards hydrolysis than the corresponding hydrazone or Schiff base.

Derivatization Strategies Utilizing the Carboxylic Acid Moiety

Upon selective deprotection of the t-butyl ester, the resulting terminal carboxylic acid provides a handle for a variety of derivatization reactions. The most common strategy involves the formation of a stable amide bond through coupling with a primary or secondary amine.

This transformation is typically mediated by carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Other activating agents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU), are also widely used. These methods allow for the efficient conjugation of the PEG linker to a wide range of amine-containing molecules, including proteins, peptides, and small molecule drugs.

Beyond amide bond formation, the carboxylic acid can be converted to other functional groups. For example, reduction with a suitable reducing agent can yield a primary alcohol, which can then be further functionalized. Alternatively, conversion to an acyl azide (B81097) allows for Curtius rearrangement to form an isocyanate, providing a route to urea and carbamate linkages.

Table 3: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reagent(s) | Resulting Functional Group | Linkage Type |

|---|---|---|

| Amine, EDC/NHS | Amide | Amide |

| Amine, HATU | Amide | Amide |

| Alcohol, DCC/DMAP | Ester | Ester |

Applications in Advanced Bioconjugation and Bioorthogonal Chemistry

Oxime Ligation: Fundamental Principles and Utility with Boc-aminoxy-PEG3-t-butyl ester

Oxime ligation is a chemoselective reaction between an aminoxy group and an aldehyde or ketone to form a stable oxime bond. axispharm.comnih.gov The reaction is highly specific, as the participating functional groups are generally absent in naturally occurring biological systems, thus preventing unwanted side reactions with native biomolecules. nih.govacs.org this compound serves as a precursor to the reactive aminoxy species. The tert-butoxycarbonyl (Boc) protecting group on the aminoxy moiety ensures stability during synthesis and storage, and it can be readily removed under acidic conditions to reveal the nucleophilic aminoxy group, which is then available for ligation. The triethylene glycol (PEG3) spacer enhances aqueous solubility, a crucial feature for reactions in biological media. interchim.fr The t-butyl ester provides a handle for further synthetic modifications or can be hydrolyzed to a carboxylic acid for subsequent conjugation steps.

Mechanistic Investigations and Kinetic Characterization of Oxime Formation

The formation of an oxime bond proceeds through a two-step mechanism: the initial nucleophilic attack of the aminoxy group on the carbonyl carbon to form a tetrahedral intermediate (a hemiaminal), followed by an acid-catalyzed dehydration to yield the final oxime product. nih.gov The rate of oxime ligation is highly dependent on pH. nih.govresearchgate.net The reaction is generally fastest in a mildly acidic environment (pH 4-5), which provides a balance between the protonation of the carbonyl group, enhancing its electrophilicity, and the availability of the nucleophilic aminoxy group. nih.govacs.org At neutral pH, the reaction can be significantly slower, which presents a challenge for applications in living systems. nih.gov

To overcome the slow reaction rates at physiological pH, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, have been employed. exlibrisgroup.comresearchgate.net Aniline accelerates the reaction by first forming a more reactive Schiff base intermediate with the aldehyde or ketone, which is then rapidly attacked by the aminoxy nucleophile in a transimination reaction. exlibrisgroup.comnih.gov Studies have shown that substituted anilines, such as p-phenylenediamine (B122844), can be even more effective catalysts, leading to significant rate enhancements at neutral pH even at low millimolar concentrations. acs.orgnih.gov In a model protein PEGylation study, the use of p-phenylenediamine at pH 7 resulted in a 120-fold increase in the rate of oxime formation compared to the uncatalyzed reaction. acs.org

The kinetics of oxime ligation are typically described by second-order rate constants. These constants can vary significantly depending on the reactivity of the carbonyl component and the reaction conditions. Aromatic aldehydes, for instance, are generally more reactive than ketones. nih.govresearchgate.net The table below summarizes representative kinetic data for oxime ligations under various conditions, providing a framework for understanding the reaction rates achievable with deprotected this compound derivatives.

| Reactants | Conditions | Catalyst | Second-Order Rate Constant (k, M-1s-1) | Reference |

|---|---|---|---|---|

| Aminooxyacetyl-peptide + Benzaldehyde | pH 7, ambient temperature | 100 mM Aniline | 8.2 ± 1.0 | nih.gov |

| Generic Aminooxy-PEG + Aldehyde-functionalized protein | pH 7 | None | ~0.01 (estimated) | nih.gov |

| Generic Aminooxy-PEG + Aldehyde-functionalized protein | pH 7 | p-Phenylenediamine | >1 | acs.org |

Conjugation of this compound Derivatives to Aldehyde- and Ketone-Functionalized Biomolecules

The practical utility of this compound lies in its ability to be deprotected and subsequently conjugated to biomolecules that have been engineered to contain a unique aldehyde or ketone group. This carbonyl functionality serves as a chemical handle for the specific attachment of the aminoxy-peg3 linker. A variety of methods have been developed to introduce these reactive groups into proteins, peptides, and other biomolecules with high precision.

For example, peptide aldehydes can be synthesized and then ligated to an aminoxy-functionalized scaffold, a strategy that has been used to create "carbopeptides" by attaching peptides to a carbohydrate template. nih.govresearchgate.net In a typical workflow, the Boc group of this compound would be removed, and the resulting aminoxy-functionalized PEG linker could then be reacted with a peptide or protein containing a C-terminal or internal aldehyde group. This approach allows for the modular assembly of complex biomolecular structures.

Strategic Integration of this compound into Orthogonal Ligation Schemes

A key advantage of oxime ligation is its bioorthogonality, meaning it can proceed in a biological environment without interfering with or being affected by native biochemical processes. acs.org This property allows for the strategic combination of oxime ligation with other bioorthogonal reactions to achieve multi-functionalization of biomolecules. After deprotection, the aminoxy group derived from this compound can be used in concert with other orthogonal chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to label a single biomolecule with multiple, distinct probes. nih.gov

For instance, a protein could be engineered to contain both an unnatural amino acid with a ketone handle and another with an azide (B81097) group. The ketone could be specifically targeted by an aminoxy-PEG linker (derived from this compound), while the azide could be simultaneously or sequentially reacted with an alkyne-containing fluorescent dye via click chemistry. This dual-labeling strategy is invaluable for studying protein-protein interactions, cellular localization, and dynamics. The compatibility of oxime ligation with other bioorthogonal reactions has been demonstrated in the creation of bispecific antibodies and other complex bioconjugates. nih.gov

Methodologies for Site-Specific Bioconjugation of Proteins and Peptides via this compound

The precise placement of a conjugate on a protein or peptide is often critical to preserving its biological activity. Several powerful techniques have been developed to introduce a unique aldehyde or ketone group at a specific site, which can then be targeted by the aminoxy group of a deprotected this compound linker.

One widely used method is the "aldehyde tag" technology, which utilizes the formylglycine-generating enzyme (FGE). rsc.orgsemanticscholar.org A short consensus sequence (typically CxPxR) is genetically encoded into the protein of interest. nih.govacs.org FGE recognizes this tag and oxidizes the cysteine residue within it to a formylglycine, which contains an aldehyde group. rsc.orgnih.gov This enzymatic modification provides a highly specific and efficient way to introduce a carbonyl handle for subsequent oxime ligation.

Another powerful approach is the genetic code expansion, where the translational machinery of a cell is engineered to incorporate an unnatural amino acid (UAA) containing a ketone or aldehyde group in response to a nonsense codon. pnas.orgnih.gov A commonly used UAA is p-acetyl-L-phenylalanine, which contains a ketone group. pnas.org This method allows for the introduction of the carbonyl handle at virtually any desired position within the protein sequence, offering unparalleled precision for site-specific modification. acs.orgnih.gov Once the UAA is incorporated, the protein can be reacted with a deprotected this compound derivative to achieve site-specific labeling.

Other methods for introducing carbonyl groups include the periodate (B1199274) oxidation of N-terminal serine or threonine residues and the pyridoxal-5'-phosphate (PLP)-mediated transamination of N-terminal amino acids. core.ac.uk These techniques provide additional tools for the site-specific modification of proteins and peptides, further expanding the utility of aminoxy-containing linkers like the one derived from this compound.

Development of Robust Linker Architectures for Bioorthogonal Labeling

The t-butyl ester group can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an NHS ester) for reaction with amine-containing molecules. This allows for the attachment of a wide range of payloads, including fluorescent dyes, drugs, or other signaling molecules. Furthermore, the modular nature of this linker allows for its incorporation into more complex constructs, such as branched or cleavable linkers. For example, the carboxylic acid could be coupled to a di-functional molecule to create a branched linker capable of carrying two different payloads. Alternatively, a cleavable moiety could be introduced into the linker to allow for the release of a payload under specific conditions, such as in a reducing environment or in the presence of a particular enzyme. The versatility of the this compound scaffold makes it a valuable building block for the design of sophisticated linker systems for advanced bioorthogonal labeling applications.

Role in Complex Molecular Architecture Design

Engineering of Poly(ethylene glycol)-Peptide and Poly(ethylene glycol)-Protein Conjugates

The covalent attachment of poly(ethylene glycol) (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. PEGylation can enhance solubility, increase serum half-life by reducing renal clearance, and shield the biomolecule from proteolytic degradation and immune recognition. creativepegworks.comfrontiersin.org Boc-aminoxy-peg3-t-butyl ester provides a precisely defined, short PEG linker that is crucial for fine-tuning the properties of the resulting bioconjugates.

In Solid-Phase Peptide Synthesis (SPPS), linkers and specialized building blocks are essential for constructing complex peptides. While typically not used as a resin-anchoring linker itself, this compound can be incorporated as a building block within a peptide sequence during standard Boc-based SPPS. nih.govchempep.com

The synthesis process would involve:

Selective Deprotection: The t-butyl ester can be deprotected to reveal a free carboxylic acid.

Coupling: This free acid can then be coupled to the N-terminus of a growing peptide chain on the solid support using standard peptide coupling reagents.

Chain Elongation: Following the coupling of the linker, the Boc group on its aminoxy terminus remains protected, allowing for further amino acids to be added to the peptide's N-terminus.

After the full peptide is synthesized and cleaved from the resin, the protected aminoxy group is available for specific, post-synthetic modifications, such as conjugation to other molecules. The presence of orthogonal Boc and t-butyl protecting groups is critical, as they allow for selective deprotection and reaction at either end of the PEG spacer without interfering with the other terminus or sensitive amino acid side chains. mdpi.com

This compound is particularly suited for advanced, site-specific PEGylation strategies that rely on the formation of a stable oxime linkage. This "aminooxy click chemistry" approach offers high chemoselectivity, as the aminoxy group reacts specifically with aldehyde or ketone moieties under mild conditions. acs.orgnih.gov

An advanced strategy for site-specific protein PEGylation involves the following steps:

Introduction of a Carbonyl Group: A unique aldehyde or ketone group is introduced onto the target protein or peptide. This can be achieved by enzymatic modification or by periodate (B1199274) oxidation of an N-terminal serine residue to generate a glyoxylyl group. nih.govnih.gov

Linker Deprotection: The Boc protecting group on this compound is removed under acidic conditions to expose the reactive aminoxy group. broadpharm.com

Oxime Ligation: The deprotected aminooxy-PEG linker is then reacted with the engineered carbonyl group on the biomacromolecule, forming a stable oxime bond. nih.govresearchgate.net This reaction is highly specific and proceeds efficiently in aqueous buffers, preserving the protein's structure and function.

This method provides precise control over the site of PEGylation, which is critical for preserving the biological activity of the therapeutic protein. nih.gov

| Feature | Description | Reference |

| Functional Group | Aminoxy (-ONH2) | Reacts chemoselectively with aldehydes/ketones. acs.orgbroadpharm.com |

| Protecting Group 1 | Boc (tert-Butyloxycarbonyl) | Acid-labile group protecting the aminoxy terminus. mdpi.com |

| Protecting Group 2 | t-Butyl ester | Acid-labile group protecting the carboxyl terminus. |

| Spacer | PEG3 (Triethylene glycol) | Hydrophilic, flexible spacer that improves solubility. precisepeg.comchempep.com |

Application of this compound as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.com A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The linker's composition, length, and flexibility are critical for the efficacy of the PROTAC. precisepeg.com

This compound and its analogs are widely used as PEG-based linkers in the synthesis of PROTACs. medchemexpress.commedchemexpress.combroadpharm.com The PEG component enhances the molecule's solubility and cell permeability, which are crucial for its biological activity. precisepeg.com The dual-protected nature of the compound allows for a modular and controlled assembly of the PROTAC. A typical synthetic route involves:

Deprotecting one end of the linker (e.g., removing the t-butyl ester to reveal the carboxylic acid).

Coupling the exposed functional group to the first ligand (either for the target protein or the E3 ligase).

Deprotecting the second end of the linker (e.g., removing the Boc group).

Coupling the newly exposed functional group to the second ligand, completing the PROTAC structure.

This stepwise approach provides a reliable method for synthesizing libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.

| PROTAC Component | Function | Role of this compound |

| Target Ligand | Binds to the protein of interest (POI). | Can be attached to either end of the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). | Can be attached to the opposite end of the linker. |

| Linker | Connects the two ligands and positions them for ternary complex formation. | Serves as the hydrophilic, flexible linker after deprotection and coupling. precisepeg.commedchemexpress.com |

Construction of Multifunctional Chemical Probes and Biosensors

The unique reactivity of the aminoxy group makes this compound an excellent building block for creating chemical probes and biosensors designed to detect and analyze biological molecules and processes. nih.gov The aminoxy group's ability to selectively react with aldehydes and ketones allows for the specific labeling of biomolecules that contain or can be modified to contain these functional groups. researchgate.netaxispharm.com

For example, a chemical probe can be constructed by first deprotecting the t-butyl ester of this compound and coupling the resulting acid to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. Subsequently, the Boc group is removed, exposing the aminoxy function. This bifunctional probe can then be used to label specific proteins or glycans that have been metabolically or enzymatically engineered to display a ketone or aldehyde group on their surface. This strategy enables the detection and visualization of biological processes like post-translational modifications. nih.gov

Scaffold Design for Supramolecular Assemblies and Nanostructures

The defined structure of this compound makes it a valuable component in the bottom-up design of self-assembling nanomaterials. Peptide-PEG conjugates, for instance, can self-assemble into well-ordered nanostructures such as nanofibers, nanosheets, or micelles. researchgate.netnih.govresearchgate.net The properties of these structures are dictated by the peptide sequence and the length and nature of the PEG chain.

By incorporating this compound into a peptide sequence, researchers can create amphiphilic molecules with a hydrophilic PEG block and a hydrophobic (or otherwise interactive) peptide block. The orthogonal protecting groups allow for the selective attachment of other functional units before or after the self-assembly process. nih.gov For instance, after assembling a nanostructure, the reactive aminoxy or carboxyl groups (after deprotection) on the surface of the structure could be used to attach targeting ligands or therapeutic agents, creating a multifunctional nanodevice for applications like targeted drug delivery. The precise length of the PEG3 spacer helps to control the spacing and presentation of these functional units on the nanoparticle surface. researchgate.netmedchemexpress.cn

Contributions to Materials Science and Advanced Polymer Research

Surface Functionalization of Diverse Substrates and Nanoparticles with Boc-aminoxy-PEG3-t-butyl ester Derivatives

The ability to modify the surface of materials is a cornerstone of modern materials science, imparting new functionalities to otherwise inert substrates. This compound and its derivatives are particularly well-suited for this purpose, offering a versatile platform for the surface functionalization of a wide array of materials, including metallic nanoparticles, silica, and other solid supports.

The general strategy for surface functionalization involves a two-step process. First, the t-butyl ester group can be hydrolyzed to reveal a carboxylic acid, which can then be activated for covalent attachment to amine-functionalized surfaces. Alternatively, the Boc (tert-butoxycarbonyl) protecting group on the aminooxy moiety can be removed under acidic conditions, exposing the reactive aminooxy group. This group can then readily react with aldehydes or ketones on a substrate surface to form stable oxime linkages. This specific and efficient ligation chemistry is a significant advantage in creating well-defined surface modifications.

The PEG3 linker plays a crucial role in these applications. It acts as a spacer, physically separating the attached functional molecule from the substrate surface. This separation minimizes steric hindrance and ensures that the coupled molecule retains its desired activity. Furthermore, the hydrophilic nature of the PEG chain can impart anti-fouling properties to the modified surface, reducing non-specific protein adsorption, which is a critical feature for biomedical applications.

Table 1: Comparison of Surface Functionalization Methods Using Bifunctional PEG Linkers

| Functionalization Strategy | Key Features | Advantages | Potential Applications |

| Mixed Monolayer | Co-adsorption of two or more different thiol-terminated molecules. | Simple one-step process. | Drug delivery, biosensing. |

| Heterobifunctional PEG Linker | Sequential attachment of the linker and a functional molecule. | Precise control over ligand density and orientation. | Targeted drug delivery, advanced imaging. |

This table provides a generalized comparison of surface functionalization strategies for nanoparticles, where heterobifunctional linkers like this compound offer enhanced control over surface chemistry.

Research on gold nanoparticles has demonstrated the effectiveness of using heterobifunctional PEG linkers to attach targeting ligands and therapeutic agents. nih.govtandfonline.comresearchgate.net While specific studies detailing the use of this compound are emerging, the principles established with similar bifunctional PEG linkers are directly applicable. The aminooxy group, for instance, provides a bio-orthogonal handle for the attachment of biomolecules that have been modified to contain an aldehyde or ketone group.

Integration into the Synthesis of Polymer Networks and Hydrogels

This compound serves as a valuable crosslinking agent in the synthesis of advanced polymer networks and hydrogels. Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are of significant interest for biomedical applications such as tissue engineering and drug delivery.

The bifunctional nature of this compound allows it to act as a bridge between polymer chains. After deprotection of both the Boc and t-butyl ester groups to yield a molecule with a free aminooxy and a carboxylic acid group, this linker can be used to connect polymer chains that have complementary functional groups. For example, the carboxylic acid can form an amide bond with a polymer containing amine groups, while the aminooxy group can form an oxime linkage with a polymer containing aldehyde or ketone groups.

The use of oxime chemistry for hydrogel formation is particularly advantageous due to its high specificity, efficiency, and the stability of the resulting oxime bond under physiological conditions. nih.gov This "click chemistry" approach allows for the formation of hydrogels under mild conditions, which is crucial when encapsulating sensitive biological materials like cells or proteins. nih.gov

The length of the PEG3 spacer in the linker influences the properties of the resulting hydrogel, such as its mesh size, swelling ratio, and mechanical strength. By carefully selecting the concentration of the crosslinker and the polymer precursors, the physical properties of the hydrogel can be precisely tuned to suit specific applications.

Table 2: Properties of PEG Hydrogels Formed via Different Crosslinking Chemistries

| Crosslinking Chemistry | Gelation Conditions | Bond Stability | Biocompatibility |

| Photopolymerization | UV light, photoinitiator | Covalent | Can be cytotoxic |

| Thiol-ene Reaction | Mild, can be photo-initiated | Covalent | High |

| Oxime Ligation | Mild, physiological pH | Covalent, stable | Excellent |

This table highlights the favorable characteristics of oxime ligation, a reaction enabled by the aminooxy functionality of this compound, for the formation of biocompatible hydrogels.

Development of Poly(ethylene glycol)-Modified Coatings for Biomedical Applications

The modification of surfaces with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely used strategy to enhance the biocompatibility of materials intended for biomedical applications. nih.gov this compound is an ideal reagent for creating such PEGylated surfaces.

By grafting these molecules onto the surface of a biomedical device, a dense layer of PEG chains can be formed. This PEG layer creates a hydrophilic and sterically hindered surface that effectively repels the adsorption of proteins and cells. nih.gov This "anti-fouling" property is critical for reducing the foreign body response, preventing blood clot formation on blood-contacting devices, and minimizing bacterial adhesion and biofilm formation.

The terminal functional groups of this compound allow for further modification of the PEGylated surface. After grafting the molecule to the surface via one of its functional groups, the other can be deprotected and used to attach bioactive molecules, such as targeting ligands, growth factors, or antimicrobial peptides. This allows for the creation of multifunctional coatings that not only resist non-specific interactions but also actively engage with the biological environment in a controlled manner.

Creation of Stimuli-Responsive Soft Materials

Stimuli-responsive materials, also known as "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus, such as a change in pH, temperature, or the presence of a specific molecule. This compound can be incorporated into the structure of soft materials, such as hydrogels, to impart stimuli-responsive behavior.

For instance, the t-butyl ester group is labile under acidic conditions. By incorporating this linker into a polymer network, a material can be created that degrades or swells in an acidic environment. This is a particularly useful feature for drug delivery applications, as the acidic microenvironment of tumors or intracellular compartments can trigger the release of a therapeutic agent from the hydrogel matrix.

Furthermore, the oxime bond formed from the aminooxy group can also be designed to be cleavable under specific conditions. While generally stable, certain oxime linkages can be engineered to be sensitive to changes in pH or the presence of specific enzymes. This provides another mechanism for creating stimuli-responsive materials. The development of such smart hydrogels is a rapidly advancing area of research, with significant potential for applications in targeted drug delivery and regenerative medicine. nih.govnih.gov

Future Research Trajectories and Methodological Innovations

Exploration of Novel Reaction Chemistries and Compatibilities

The primary reactivity of Boc-aminoxy-peg3-t-butyl ester lies in the chemoselective reaction between its aminoxy group (after deprotection) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. nih.govnih.gov This oxime ligation is a cornerstone of bioorthogonal chemistry, prized for its high chemoselectivity and stability under mild, aqueous conditions. nih.govmdpi.com

Future research is focused on expanding the versatility of this ligation chemistry. rsc.orguq.edu.au Key areas of exploration include:

Accelerated Reaction Kinetics: While reliable, traditional oxime ligations can be slow. Innovations are aimed at developing new catalysts or modifying reaction conditions to achieve complete ligation in minutes, which is critical for time-sensitive applications like radiolabeling for PET tracers. nih.govrsc.org

Enhanced Biocompatibility: Researchers are fine-tuning oxime ligation to ensure compatibility with complex biological systems, including disulfide-rich proteins, where the unprotected aminoxy group might otherwise interfere with oxidative folding. rsc.orguq.edu.au The development of stable, protected aminoxy precursors allows for on-demand modification after protein folding is complete. nih.gov

Orthogonal Chemistries: The integration of the aminoxy-aldehyde chemistry with other bioorthogonal reactions (e.g., click chemistry) is a significant area of development. This allows for the creation of multifunctional molecules where different components can be attached sequentially without cross-reactivity, enabling the assembly of complex molecular probes and therapeutics. mdpi.com

| Ligation Chemistry | Reactive Groups | Key Advantages | Areas for Innovation |

|---|---|---|---|

| Oxime Ligation | Aminoxy + Aldehyde/Ketone | High stability, chemoselective, mild conditions. nih.govnih.gov | Faster kinetics, improved compatibility with protein folding. rsc.org |

| Hydrazone Ligation | Hydrazine + Aldehyde/Ketone | Rapid kinetics. nih.gov | Lower hydrolytic stability compared to oximes. nih.gov |

| Click Chemistry (CuAAC) | Azide (B81097) + Alkyne | Very high reaction rates, bioorthogonal. | Requires copper catalyst which can be toxic to cells. |

Advancements in Scalable and Sustainable Synthetic Approaches

The increasing demand for PEG linkers like this compound in pharmaceutical development necessitates more efficient and environmentally friendly production methods. unife.itijirmps.org Future trajectories in this area are centered on the principles of green chemistry. jocpr.commdpi.com

Key advancements include:

Greener Solvents and Reagents: A major focus is replacing hazardous organic solvents with safer, bio-based alternatives or even water. jocpr.comrsc.org The goal is to minimize waste and reduce the environmental impact of synthesis. ijirmps.orgmdpi.com

One-Pot Synthesis: Developing stepwise, one-pot synthesis methods for monodisperse PEGs can significantly reduce production costs and time. nih.gov By using base-labile protecting groups instead of acid-labile ones, multiple reaction steps (deprotection and coupling) can be performed in a single reaction vessel, eliminating the need for intermediate purification steps. nih.gov

Flow Chemistry and Automation: Continuous flow manufacturing and automated synthesis platforms are being explored to improve the efficiency, consistency, and scalability of PEG linker production. These technologies allow for precise control over reaction parameters, leading to higher yields and purity.

Expansion of Applications in Emerging Biological Systems and Methodologies

While this compound is well-established in PROTACs, its unique properties are paving the way for its use in other cutting-edge applications. medchemexpress.comnih.gov The PEG3 linker, in particular, enhances the water solubility and pharmacokinetic properties of the resulting conjugates. biochempeg.comcreativepegworks.combiochempeg.com

Emerging applications include:

Targeted Protein Degradation Beyond PROTACs: The core principles of targeted degradation are being expanded to other systems. This includes Autophagy-Targeting Chimeras (AUTACs) and Lysosome-Targeting Chimeras (LYTACs), which harness different cellular disposal mechanisms and may benefit from the versatile nature of PEG linkers. nih.govjenkemusa.com

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs, which are used to deliver potent cytotoxic drugs directly to cancer cells. biochempeg.comresearchgate.net The linker separates the drug payload from the antibody, which can reduce off-target effects. purepeg.com

Biomimetic Materials: Bio-synthetic constructs using highly flexible PEG backbones functionalized with peptides are being developed as tunable, biomimetic crosslinkers. These materials can be used to study and engineer the mechanics of cytoskeletal networks and design new adaptive materials. nih.gov

Drug Delivery Systems: PEGylation is a key strategy for enhancing the delivery of small molecule drugs, peptides, and nucleic acids (like siRNA and mRNA). biochempeg.com Acid-labile linkers are being designed to create drug-conjugate nanoparticles that can release their therapeutic payload in the acidic environment of tumors or lysosomes. acs.org

| Application Area | Role of the Linker | Key Advantage of PEG Moiety |

|---|---|---|

| PROTACs | Connects a target protein ligand to an E3 ligase ligand. nih.gov | Optimizes ternary complex formation, improves solubility and cell permeability. biochempeg.com |

| Antibody-Drug Conjugates (ADCs) | Links a cytotoxic drug to a monoclonal antibody. | Enhances hydrophilicity, improves biodistribution, and reduces aggregation. biochempeg.compurepeg.com |

| Drug Delivery Nanoparticles | Can be part of a cleavable system for controlled release. acs.org | Increases circulation time and stability of the nanoparticle. creativepegworks.com |

| Biomimetic Crosslinkers | Acts as a flexible spacer between actin-binding peptides. nih.gov | Allows for tunable control over network structure and mechanics. nih.gov |

Computational Chemistry and Structural Biology Approaches to Linker Design Optimization

The linker in a bifunctional molecule is not merely a passive spacer; its length, flexibility, and chemical composition are critical for biological activity. precisepeg.com Computational and structural biology approaches are becoming indispensable for the rational design and optimization of linkers based on the this compound scaffold.

Future research in this domain involves:

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations are used to understand the structure, dynamics, and conformational behavior of PEGylated molecules. mdpi.comnih.gov These simulations can predict how PEG chains interact with proteins, influence the stability of a therapeutic complex, and affect interactions with cell membranes. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically varying the length and composition of the PEG linker and correlating these changes with biological activity (e.g., protein degradation efficiency), researchers can develop robust SAR models. acs.org This is facilitated by creating libraries of linkers with different PEG lengths (e.g., PEG2 to PEG12). vectorlabs.comvectorlabs.com

Cleavable Linker Design: Computational studies can aid in the design of novel cleavable linkers. For example, linkers that can be cleaved during sample preparation for mass spectrometry can greatly simplify the analytical characterization of complex PEGylated proteins, allowing for precise identification of attachment sites. acs.org This approach helps to better understand critical quality attributes of biotherapeutics.

The continued innovation in the chemistry, synthesis, application, and computational design related to this compound and similar PEG linkers will undoubtedly fuel the development of the next generation of targeted therapies and advanced biomaterials.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-aminoxy-PEG3-t-butyl ester with high purity, and how can common side reactions be mitigated?

- Methodology :

- Step 1 : Use a step-wise protection strategy. First, introduce the Boc group to the aminoxy moiety under anhydrous conditions (e.g., Boc-OSu in DCM with catalytic DMAP) to prevent hydrolysis .

- Step 2 : Couple the PEG3 spacer via Mitsunobu or nucleophilic substitution, ensuring stoichiometric control to avoid over-alkylation. Monitor reaction progress via TLC (eluent: 9:1 DCM/MeOH) .

- Step 3 : Purify intermediates using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Mitigation of side reactions : Avoid prolonged exposure to acidic/basic conditions to prevent Boc-deprotection or ester hydrolysis. Use inert atmospheres during coupling steps .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm, singlet) and PEG3 methylene signals (δ 3.5–3.7 ppm). The Boc group’s tert-butyl appears as a separate singlet (δ 1.4 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and Boc carbonyl (δ 155–160 ppm). PEG3 carbons appear at δ 70–75 ppm .

- FTIR : Detect characteristic bands: N–O stretch (aminoxy, ~950 cm⁻¹), C=O (ester/Boc, ~1720 cm⁻¹), and ether C–O–C (PEG3, ~1100 cm⁻¹) .

Advanced Research Questions

Q. What experimental design strategies optimize the coupling efficiency of the PEG3 spacer in this compound synthesis?

- Taguchi Method : Apply orthogonal arrays (e.g., L9) to test variables: reaction temperature (25–60°C), catalyst type (e.g., DMAP vs. TEA), and solvent polarity (THF vs. DMF). Use ANOVA to identify dominant factors (e.g., catalyst choice contributes ~70% variance) .

- Validation : Confirm optimal conditions with a confirmation experiment (e.g., 45°C, DMAP in THF), achieving >90% yield. Compare results with predicted S/N ratios for reproducibility .

Q. How can hydrolytic stability of this compound under physiological conditions be systematically evaluated?

- Protocol :

- Step 1 : Prepare buffers (pH 4.0, 7.4, 9.0) to mimic lysosomal, cytoplasmic, and basic environments.

- Step 2 : Incubate the compound (1 mM) at 37°C. Withdraw aliquots at 0, 12, 24, and 48 hours.

- Step 3 : Quantify degradation via HPLC. Calculate half-life (t₁/₂) using first-order kinetics.

- Key findings : Ester bonds degrade faster at alkaline pH (>80% hydrolysis at pH 9.0 within 24 hours), while Boc groups remain stable below pH 7.4 .

Q. How to resolve discrepancies in solubility data for this compound in polar vs. nonpolar solvents during cross-linking applications?

- Method :

- Solvent screening : Test solubility in DMSO, THF, chloroform, and water. Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions.

- Adjustment strategy : For polar solvents, introduce co-solvents (e.g., 10% ethanol in water) to enhance solubility. For nonpolar solvents, use sonication (30 min, 40 kHz) .

- Validation : Confirm monomeric dispersion via SEC (size-exclusion chromatography) with a PEG calibration standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.